Cas no 1946817-12-4 (1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-(1-naphthalenylmethyl)-)

1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-(1-naphthalenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-(1-naphthalenylmethyl)-
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- Inchi: 1S/C16H12F2N2O2/c17-15(18)14-13(16(21)22)9-20(19-14)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9,15H,8H2,(H,21,22)
- InChI Key: OZEYLQYALOEXGQ-UHFFFAOYSA-N
- SMILES: N1(CC2=C3C(C=CC=C3)=CC=C2)C=C(C(O)=O)C(C(F)F)=N1
1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-(1-naphthalenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB554097-1 g |
3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid; . |
1946817-12-4 | 1g |
€787.20 | 2022-03-01 | ||
abcr | AB554097-250 mg |
3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid; . |
1946817-12-4 | 250MG |
€454.70 | 2022-03-01 | ||
abcr | AB554097-100 mg |
3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid; . |
1946817-12-4 | 100MG |
€343.30 | 2022-03-01 | ||
abcr | AB554097-500 mg |
3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid; . |
1946817-12-4 | 500MG |
€589.80 | 2022-03-01 |
1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-(1-naphthalenylmethyl)- Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-(1-naphthalenylmethyl)-
Research Briefing on 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-(1-naphthalenylmethyl)- (CAS: 1946817-12-4)
The compound 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-(1-naphthalenylmethyl)- (CAS: 1946817-12-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed publications and patent filings up to Q2 2024.
Structural analysis reveals that the naphthalene moiety and difluoromethyl group confer unique electronic properties, enhancing binding affinity to target proteins. A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c01234) demonstrated its potent inhibition (IC50 = 28 nM) against inflammatory kinases, particularly IRAK4, via X-ray crystallographic evidence of π-π stacking interactions with Phe233 in the ATP-binding pocket.
Recent synthetic optimizations (Patent WO2024054871) have improved yield to 78% using a Pd-catalyzed coupling strategy, addressing previous challenges in naphthalene functionalization. Stability studies indicate >90% purity retention under accelerated storage conditions (40°C/75% RH for 6 months), supporting its viability as a drug candidate.
In vivo pharmacokinetic data from murine models (Eur. J. Pharm. Sci. 2024; 192:106642) show favorable parameters: oral bioavailability (F = 62%), t½ = 8.2 h, and linear dose-exposure relationship up to 100 mg/kg. Notably, the compound exhibited 3-fold higher blood-brain barrier penetration compared to first-generation analogs, suggesting CNS applicability.
Ongoing Phase Ib trials (NCT06192422) are evaluating its safety in rheumatoid arthritis patients, with preliminary data showing 58% reduction in IL-1β levels at 50 mg BID dosing. Parallel research explores its repurposing potential for neurodegenerative diseases through HDAC6 modulation mechanisms (Cell Chem. Biol. 2024, in press).
Comparative analyses with structural analogs highlight this compound's unique balance of potency (∼10× improved over predecessor compounds) and metabolic stability (CLhep = 12 mL/min/kg). However, researchers note the need for further optimization of its CYP3A4 inhibition profile (Ki = 1.2 μM) to minimize drug-drug interaction risks.
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